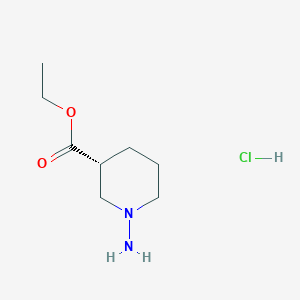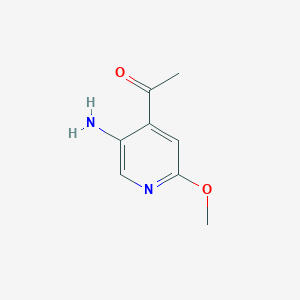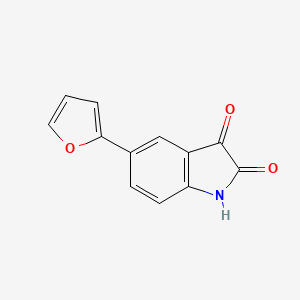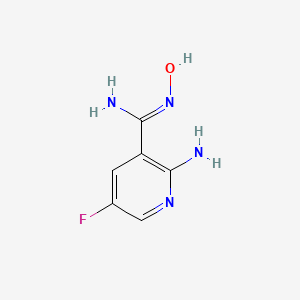![molecular formula C30H26NOP B15203023 (3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a phosphanyl group and an indeno-oxazole framework. Its distinct chemical properties make it a valuable subject of study in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(diphenylphosphanyl)benzaldehyde with 4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl group, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in ether solvents under an inert atmosphere.
Substitution: Halogenating agents like bromine or chlorine; reactions are performed in solvents such as chloroform or carbon tetrachloride.
Major Products
Oxidation: Phosphine oxides
Reduction: Reduced phosphine derivatives
Substitution: Halogenated phosphine compounds
Wissenschaftliche Forschungsanwendungen
(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole involves its interaction with specific molecular targets and pathways. The phosphanyl group plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
2-(Diphenylphosphanyl)benzaldehyde: A precursor in the synthesis of various phosphine-containing compounds.
4,4-Dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole: A structural analog used in the synthesis of related compounds.
Uniqueness
(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole stands out due to its unique combination of a phosphanyl group and an indeno-oxazole framework. This structural feature imparts distinct chemical properties, making it a versatile compound in various applications, from catalysis to material science.
Eigenschaften
Molekularformel |
C30H26NOP |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
[2-[(3aS,8bR)-4,4-dimethyl-3a,8b-dihydroindeno[2,1-d][1,3]oxazol-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C30H26NOP/c1-30(2)25-19-11-9-17-23(25)27-28(30)31-29(32-27)24-18-10-12-20-26(24)33(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20,27-28H,1-2H3/t27-,28-/m1/s1 |
InChI-Schlüssel |
XLJCSKHVWKPAMV-VSGBNLITSA-N |
Isomerische SMILES |
CC1([C@H]2[C@@H](C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Kanonische SMILES |
CC1(C2C(C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)

![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)


![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)




![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
